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Compound of Interest

Compound Name: 5-(3-Pyridyl)-1,3-oxazole

Cat. No.: B1581039 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Pyridyl)-1,3-oxazole

Introduction
The confluence of oxazole and pyridine rings in a single molecular framework represents a

privileged scaffold in medicinal chemistry. The oxazole ring, a five-membered aromatic

heterocycle containing oxygen and nitrogen, is a key structural motif in numerous natural

products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage

in hydrogen bonding.[1] Similarly, the pyridine ring is a ubiquitous feature in drug design,

imparting aqueous solubility and providing a key vector for molecular interactions.

5-(3-Pyridyl)-1,3-oxazole, the subject of this guide, merges these two critical pharmacophores.

Understanding its fundamental physicochemical properties is not merely an academic exercise;

it is a prerequisite for its rational development in drug discovery programs. Properties such as

acidity (pKa), lipophilicity (logP), and solubility govern the absorption, distribution, metabolism,

and excretion (ADME) profile of a potential drug candidate. This document serves as a

technical resource for researchers and drug development professionals, providing a detailed

examination of the structural, spectroscopic, and physicochemical characteristics of 5-(3-
Pyridyl)-1,3-oxazole, alongside actionable experimental protocols for their determination.

Molecular Structure and Synthesis
The foundational step in characterizing any compound is confirming its structure and

understanding its synthesis. This provides the context for all subsequent physicochemical
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measurements.

Molecular Identity
The structure consists of a pyridine ring linked at its 3-position to the 5-position of an oxazole

ring.

Identifier Value Reference

Molecular Formula C₈H₆N₂O [2]

Molecular Weight 146.15 g/mol [3]

IUPAC Name 3-(1,3-oxazol-5-yl)pyridine

InChI Key
LUMKXMDGONYZHO-

UHFFFAOYSA-N
[2]

Synthetic Pathway: The Van Leusen Reaction
A robust and common method for constructing the 5-substituted oxazole ring is the Van Leusen

oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with p-

Toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent that provides the C-N-C

backbone of the oxazole. For 5-(3-Pyridyl)-1,3-oxazole, the synthesis starts with 3-

pyridinecarboxaldehyde and TosMIC, typically in the presence of a base like potassium

carbonate in methanol.[4][5]

The causality behind this choice of reaction lies in its efficiency and tolerance for a wide range

of functional groups on the aldehyde, making it highly adaptable for creating libraries of

analogues for structure-activity relationship (SAR) studies.
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Caption: Workflow for the Van Leusen synthesis of 5-(3-Pyridyl)-1,3-oxazole.

Spectroscopic Profile
Spectroscopic data provides the fingerprint of a molecule, essential for confirming its identity

and purity. While complete data for the 3-pyridyl isomer is not readily available in public

literature, data from the closely related 4-pyridyl isomer provides a strong predictive baseline.

[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
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Parameter
Expected Chemical Shift (δ,

ppm) and Multiplicity
Rationale / Comparison

¹H-NMR (400 MHz, CDCl₃)
Based on data for 5-(pyridin-4-

yl)oxazole.[5]

Oxazole H-2 ~8.0 s
The proton at C2 is typically a

singlet in the downfield region.

Oxazole H-4 ~7.6 s

The proton at C4 is also a

singlet, slightly upfield from H-

2.

Pyridine Protons 7.4-8.8 m

A complex multiplet pattern is

expected for the 4 protons on

the 3-substituted pyridine ring.

¹³C-NMR (100 MHz, CDCl₃)
Based on data for 5-(pyridin-4-

yl)oxazole.[5]

Oxazole C-2 ~151

Oxazole C-4 ~125

Oxazole C-5 ~149
Carbon bearing the pyridine

substituent.

Pyridine Carbons 120-150
Multiple signals expected in

the aromatic region.

Note: These are predicted values. Experimental verification is crucial.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies. Data for the 4-pyridyl isomer shows key stretches that are expected to

be present in the 3-pyridyl isomer as well.[5]
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Vibrational Mode Expected Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

C=N Stretch (Pyridine & Oxazole) 1620 - 1580

Aromatic C=C Stretch 1500 - 1400

C-O-C Stretch (Oxazole) 1250 - 1200

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For 5-(3-
Pyridyl)-1,3-oxazole, the electron impact (EI) mass spectrum is expected to show a prominent

molecular ion peak, which is characteristic of aromatic heterocyclic compounds.[6]

Molecular Formula: C₈H₆N₂O

Calculated Exact Mass: 146.0480 Da

Expected [M]⁺ Peak (m/z): 146

Core Physicochemical Properties
These properties are critical determinants of a compound's behavior in biological systems.
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Property Value / Expected Behavior
Significance in Drug
Development

Appearance

Expected to be a white to

yellow solid at room

temperature.

Influences formulation and

handling.

Melting Point
Not reported; the 4-pyridyl

isomer melts at 122-125 °C.[3]

Defines purity and solid-state

stability.

pKa (Predicted) ~3.4 (for 4-pyridyl isomer)[3][7]

Governs ionization state,

solubility, and receptor binding

at physiological pH.

logP
Not reported; experimental

determination required.

Measures lipophilicity,

impacting membrane

permeability and ADME

properties.[8]

Solubility

Expected to have moderate

solubility in polar organic

solvents (e.g., methanol,

DMSO) and low solubility in

water, which will be pH-

dependent.

Affects bioavailability and

formulation options.

Acidity and Basicity (pKa)
The primary center of basicity in 5-(3-Pyridyl)-1,3-oxazole is the nitrogen atom of the pyridine

ring. Its pKa value dictates the extent of protonation at a given pH. The pKa of pyridine itself is

approximately 5.2.[9] The attachment of the electron-withdrawing oxazole ring is expected to

decrease this basicity, resulting in a lower pKa. The predicted pKa of the 4-pyridyl isomer is

~3.4, suggesting it will be predominantly in its neutral, uncharged form at physiological pH

(7.4).[3][7] This has profound implications: the neutral form is generally more capable of

crossing lipid cell membranes than its protonated, cationic conjugate acid.

Lipophilicity (logP)
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The partition coefficient (P), or its logarithmic form (logP), is the gold-standard measure of a

compound's lipophilicity. It is a key parameter in Lipinski's Rule of 5 for predicting oral

bioavailability.[8] An optimal logP value, typically between 1 and 3, is often sought for oral drugs

to balance membrane permeability with aqueous solubility. The logP of 5-(3-Pyridyl)-1,3-
oxazole has not been experimentally reported and must be determined to properly assess its

drug-like potential.

Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for determining

key physicochemical properties are provided.

Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa by monitoring

pH changes during titration with a strong acid.
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Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:
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Preparation: Accurately weigh ~5-10 mg of 5-(3-Pyridyl)-1,3-oxazole and dissolve it in a

known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol:water). The

use of a co-solvent is necessary if aqueous solubility is low.

Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH

4.01 and 7.00) that bracket the expected pKa.

Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the

calibrated pH electrode and a magnetic stirrer. Add standardized strong acid (e.g., 0.1 M

HCl) in small, precise increments (e.g., 0.05 mL) using a burette.

Data Recording: Record the pH value after each addition of titrant, allowing the reading to

stabilize. Continue well past the equivalence point (the point of fastest pH change).

Analysis: Plot pH versus the volume of HCl added. The equivalence point is the inflection

point of this curve. The pKa is equal to the pH at the volume corresponding to half of the

equivalence point volume. For higher accuracy, use a derivative plot (ΔpH/ΔV vs. V) to

precisely locate the equivalence point.

Protocol: logP Determination by Shake-Flask Method
(OECD 107)
This is the classic method for determining lipophilicity, directly measuring the partitioning of the

compound between n-octanol and water.
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Caption: Experimental workflow for logP determination via the shake-flask method.
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Methodology:

Phase Preparation: Prepare a phosphate buffer at pH 7.4 to represent physiological

conditions. Pre-saturate the n-octanol by shaking it with the buffer and, conversely, pre-

saturate the buffer by shaking it with n-octanol. This ensures thermodynamic equilibrium.

Partitioning: In a glass vessel, combine a known volume of the pre-saturated n-octanol and

the pre-saturated buffer. Add a small amount of 5-(3-Pyridyl)-1,3-oxazole (the concentration

should not exceed 0.01 M).

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until

partitioning equilibrium is achieved (typically several hours).

Phase Separation: Allow the mixture to stand until the two phases clearly separate.

Centrifugation may be required to break up any emulsions.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the compound in both the n-octanol and the buffer phases using a validated analytical

method, such as HPLC-UV. A calibration curve must be prepared for each phase.

Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this

value. The experiment should be repeated at least in triplicate.

Biological and Medicinal Context
The oxazole scaffold is a constituent of compounds with a vast array of biological activities,

including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11]

Specifically, pyridyl-oxazole and related pyridyl-isoxazole structures have been investigated for

activities such as the inhibition of platelet aggregation.[12] The physicochemical properties

detailed in this guide are paramount for interpreting such biological data. For instance, a low

pKa ensures the compound remains neutral and membrane-permeable, while an optimized

logP value can enhance its ability to reach an intracellular target.

Conclusion
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5-(3-Pyridyl)-1,3-oxazole is a molecule of significant interest for medicinal chemistry, built from

two highly relevant pharmacophores. This guide has synthesized available and predicted data

to present a comprehensive profile of its molecular, spectroscopic, and physicochemical

properties. While predictions based on isomers are valuable for initial assessment, the provided

experimental protocols underscore the necessity of empirical determination for properties like

pKa and logP. A thorough understanding and accurate measurement of these core

characteristics are indispensable for advancing this promising scaffold from a chemical entity to

a viable therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 5-(3-Pyridyl)-1,3-
oxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581039#physicochemical-properties-of-5-3-pyridyl-
1-3-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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